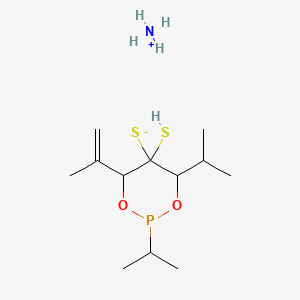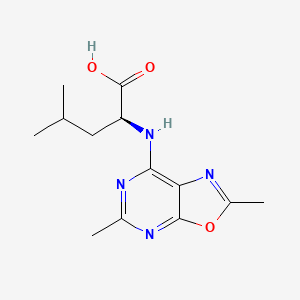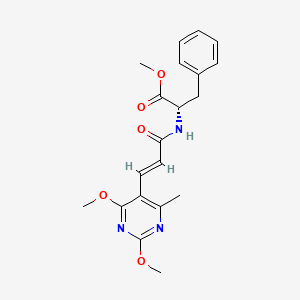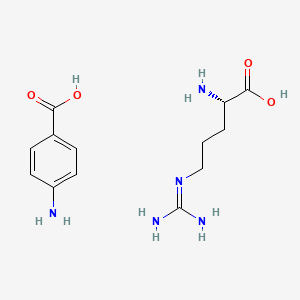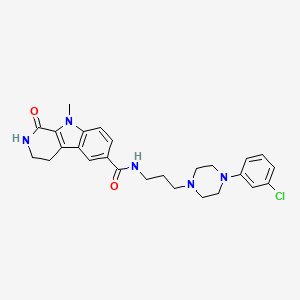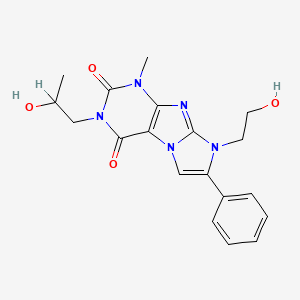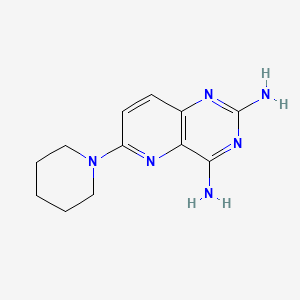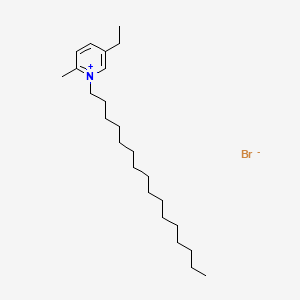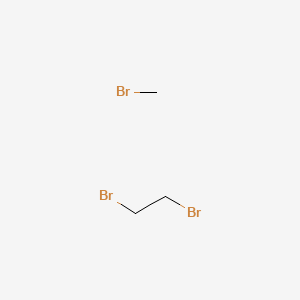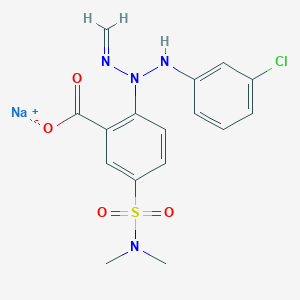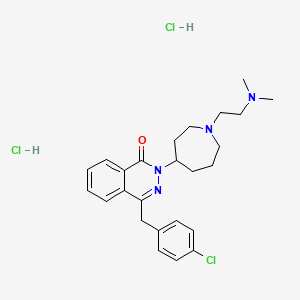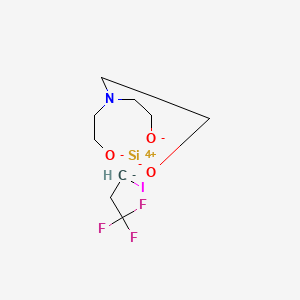
Silicon, ((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)-: is a complex organosilicon compound. This compound is characterized by the presence of a silicon atom bonded to a trifluoro-iodopropyl group and a nitrilotris(ethanolato) ligand. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)- typically involves the reaction of silicon tetrachloride with 3,3,3-trifluoro-1-iodopropane in the presence of a base. The nitrilotris(ethanolato) ligand is introduced through a subsequent reaction with tris(2-aminoethyl)amine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon center, leading to the formation of silicon dioxide derivatives.
Reduction: Reduction reactions can occur at the trifluoro-iodopropyl group, potentially leading to the formation of trifluoropropyl derivatives.
Substitution: The nitrilotris(ethanolato) ligand can be substituted with other ligands, such as alkoxides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Silicon dioxide derivatives.
Reduction: Trifluoropropyl derivatives.
Substitution: Various substituted silicon compounds depending on the ligand introduced.
科学的研究の応用
Chemistry: The compound is used as a precursor for the synthesis of other organosilicon compounds
Biology: In biological research, the compound can be used as a probe to study silicon’s role in biological systems. Its ability to form stable complexes with various ligands makes it useful in studying enzyme interactions and protein binding.
Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with various pharmaceutical agents. Its unique structure allows for targeted delivery and controlled release of drugs.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
作用機序
The mechanism by which Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)- exerts its effects involves the interaction of the silicon center with various molecular targets. The trifluoro-iodopropyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The nitrilotris(ethanolato) ligand stabilizes the silicon center, facilitating its interaction with other molecules. The compound’s unique structure allows it to interact with specific molecular pathways, leading to its observed effects.
類似化合物との比較
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-chloropropyl)-
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-bromopropyl)-
Comparison:
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)- is unique due to the presence of the iodine atom, which enhances its reactivity compared to its chloro and bromo counterparts.
- The trifluoro-iodopropyl group provides distinct electronic and steric properties, making it more suitable for specific applications in catalysis and materials science.
- The nitrilotris(ethanolato) ligand provides stability to the silicon center, allowing for more controlled and selective reactions.
This detailed article provides a comprehensive overview of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,3-trifluoro-1-iodopropyl)-, (TB-5-23)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
112341-57-8 |
|---|---|
分子式 |
C9H15F3INO3Si |
分子量 |
397.20 g/mol |
IUPAC名 |
2-[bis(2-oxidoethyl)amino]ethanolate;silicon(4+);1,1,1-trifluoro-3-iodopropane |
InChI |
InChI=1S/C6H12NO3.C3H3F3I.Si/c8-4-1-7(2-5-9)3-6-10;4-3(5,6)1-2-7;/h1-6H2;2H,1H2;/q-3;-1;+4 |
InChIキー |
VBPOGHRTBWZTQB-UHFFFAOYSA-N |
正規SMILES |
C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(F)(F)F.[Si+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


